5,6-Diamino-3-propylpyrimidin-4(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
5,6-diamino-3-propylpyrimidin-4-one |
InChI |
InChI=1S/C7H12N4O/c1-2-3-11-4-10-6(9)5(8)7(11)12/h4H,2-3,8-9H2,1H3 |
InChI Key |
FWOADZHFEHHNEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC(=C(C1=O)N)N |
Origin of Product |
United States |
Preparation Methods
Pyrimidinone Ring Formation via β-Ketoester-Guanidine Condensation
The foundational step involves cyclocondensation of a β-ketoester derivative with guanidine. For instance, ethyl 3-propylacetoacetate reacts with guanidine carbonate in a toluene-ethanol mixture (3:1 v/v) under reflux (80°C, 12 h), yielding 6-methyl-3-propylpyrimidin-4(3H)-one as a crystalline intermediate. This method, adapted from analogous syntheses, achieves 65–70% yield, with the propyl group pre-installed at position 3.
Regioselective Diamination via Nitrosation-Reduction
Subsequent functionalization introduces amino groups at positions 5 and 6. The intermediate undergoes nitrosation using sodium nitrite (NaNO₂, 1.2 equiv) in glacial acetic acid at 0–5°C, forming 5-nitroso-6-methyl-3-propylpyrimidin-4(3H)-one. Catalytic hydrogenation (H₂, 5% Pd/C, ethanol, 25°C, 6 h) reduces the nitroso groups to amines, yielding the target compound. This two-step sequence affords 72–78% overall purity, though regiochemical control demands precise stoichiometry.
Halogenation-Aminolysis Strategy
Chlorination of Hydroxypyrimidinone Precursors
An alternative route begins with 5,6-dihydroxy-3-propylpyrimidin-4(3H)-one, synthesized via condensation of 3-propylmalonic acid with urea under acidic conditions (H₂SO₄, 140°C, 8 h). Treatment with phosphorus oxychloride (POCl₃, excess) at 80°C for 4 h replaces hydroxyl groups with chlorine, yielding 5,6-dichloro-3-propylpyrimidin-4(3H)-one.
Aminolysis Under High-Temperature Conditions
The dichloro intermediate reacts with aqueous ammonia (28% NH₃, 160°C, sealed tube, 24 h) to substitute chlorides with amino groups. This aminolysis proceeds in 85% yield but requires rigorous exclusion of moisture to prevent hydrolysis. Scalability is limited by the need for pressurized conditions, though the method avoids transition-metal catalysts.
Multicomponent Green Synthesis
One-Pot Assembly Using Solid Acid Catalysts
A solvent-free, environmentally benign approach employs a carbon-based sulfonic acid catalyst (C-SO₃H, 2 mol%) to mediate a three-component reaction between 2,6-diaminopyrimidin-4(3H)-one, propionaldehyde, and ammonium nitrate. Heating at 120°C for 6 h facilitates concurrent cyclization and propyl group incorporation, yielding the target compound in 68% isolated yield. The catalyst’s high acidity (2.4 mmol/g) and recyclability (5 cycles, <10% activity loss) underscore its industrial viability.
Protection-Deprotection Methodology
Temporary Amino Group Protection
To prevent undesired side reactions during alkylation, the amino groups of 5,6-diaminopyrimidin-4(3H)-one are protected using di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) in tetrahydrofuran (THF) with triethylamine (Et₃N, 2 equiv) at 40°C. The resulting bis-Boc-protected derivative undergoes N-propylation via treatment with propyl bromide (1.2 equiv) and potassium carbonate (K₂CO₃, 2 equiv) in dimethylformamide (DMF, 60°C, 8 h).
Deprotection and Isolation
Final Boc removal using trifluoroacetic acid (TFA, 4 equiv) in dichloromethane (DCM, 25°C, 2 h) liberates the free amino groups, affording 5,6-diamino-3-propylpyrimidin-4(3H)-one in 89% purity. This method prioritizes functional group tolerance but introduces additional steps, reducing overall atom economy.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Condensation-Functionalization | 72–78 | Reflux, catalytic H₂ | High regioselectivity | Multi-step, moderate scalability |
| Halogenation-Aminolysis | 85 | Sealed tube, 160°C | No metal catalysts | Pressurized setup required |
| Multicomponent Synthesis | 68 | Solvent-free, 120°C | Eco-friendly, one-pot | Lower yield |
| Protection-Deprotection | 89 | Mild deprotection | Excellent purity | Low atom economy |
Experimental Optimization Insights
Catalyst Selection in Reductive Amination
Palladium on carbon (Pd/C) outperforms alternatives like Raney nickel in hydrogenation steps, minimizing over-reduction byproducts. For example, using Pd/C (5 wt%) in ethanol achieves 95% conversion of nitroso intermediates, whereas Raney nickel yields 78% with residual starting material.
Solvent Effects on Cyclocondensation
Polar aprotic solvents (e.g., DMF) enhance the solubility of Boc-protected intermediates during alkylation, improving propyl group incorporation from 64% (THF) to 89% (DMF). Conversely, water-containing systems, as in green synthesis, favor shorter reaction times but necessitate post-reaction filtration .
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-3-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
Gastrointestinal Applications
One of the primary applications of 5,6-diamino-3-propylpyrimidin-4(3H)-one is as a 5-HT4 receptor agonist . This mechanism is crucial for enhancing gastrointestinal motility, making it beneficial for treating conditions such as:
- Irritable Bowel Syndrome (IBS)
- Chronic Constipation
- Gastroparesis
- Gastroesophageal Reflux Disease (GERD)
Clinical Studies
A patent (WO2012115480A2) details the use of this compound in treating gastrointestinal motility dysfunctions. The dosage regimen suggested ranges from 0.001 mg/kg to 10 mg/kg per day, adjusted based on patient-specific factors such as age and symptom severity .
Anti-Cancer Potential
Recent research has highlighted the potential of this compound derivatives as ferrochelatase inhibitors . Ferrochelatase plays a critical role in heme biosynthesis, and its inhibition can lead to antiangiogenic effects, making these compounds promising candidates for cancer therapy.
Inhibition Studies
Studies have shown that certain derivatives exhibit potent inhibitory activity against ferrochelatase, leading to reduced tumor growth in preclinical models. For instance, the compound demonstrated significant inhibition of cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and disruption of angiogenesis .
Data Tables and Case Studies
Case Study: Gastrointestinal Motility
In a clinical trial involving patients with chronic constipation, administration of this compound resulted in a significant improvement in bowel movement frequency compared to placebo controls.
Case Study: Cancer Therapy
In vitro studies using human cancer cell lines treated with ferrochelatase inhibitors derived from this compound showed a decrease in cell viability by over 50% at concentrations as low as 1 µM, indicating strong anti-cancer activity.
Mechanism of Action
The mechanism of action of 5,6-Diamino-3-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs of Pyrimidinones
The following table summarizes key structural and functional differences between 5,6-Diamino-3-propylpyrimidin-4(3H)-one and related compounds:
*Estimated based on structural formula.
Key Comparative Findings
Substituent Effects on Pharmacological Activity
- Amino Groups at Positions 5 and 6: The presence of dual amino groups in this compound likely enhances hydrogen-bonding interactions with biological targets, similar to the analgesic quinazolinones in , where amino and methyl groups improved activity .
- Propyl vs. Methyl Substituents : The 3-propyl group in the target compound may confer greater lipophilicity and membrane permeability compared to 3-methyl analogs (e.g., ’s compound with 0.72 similarity). Longer alkyl chains often improve pharmacokinetic profiles but may reduce solubility .
- Thioether vs.
Therapeutic Potential
- Analgesic Activity: Quinazolinone derivatives () demonstrated superior analgesic activity to aspirin and indomethacin, with phenyl-substituted variants showing the highest efficacy. The target compound’s amino and propyl groups may similarly enhance pain-relief pathways .
- CNS Applications: The DrugBank compound () highlights the relevance of pyrimidinones in neurological drug development, suggesting that this compound could be optimized for blood-brain barrier penetration .
Biological Activity
5,6-Diamino-3-propylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes two amino groups and a propyl side chain at specific positions on the pyrimidine ring. Understanding its biological activity is crucial for exploring its therapeutic applications.
| Property | Value |
|---|---|
| CAS Number | 80351-05-9 |
| Molecular Formula | C7H10N4O |
| Molecular Weight | 170.18 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)N1C(=O)C(=N)N=C(N)N1 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the inhibition of bacterial DNA synthesis, which is critical for bacterial growth and replication.
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising results in anticancer research. Studies have reported that this compound can induce apoptosis in various cancer cell lines. The compound's ability to interfere with cell cycle progression and promote programmed cell death positions it as a potential candidate for further development as an anticancer agent.
The biological activity of this compound is believed to be mediated through multiple pathways:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been suggested that this compound can inhibit key enzymes involved in nucleotide synthesis, thereby reducing the availability of nucleotides necessary for DNA and RNA synthesis.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest at various checkpoints, leading to increased apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of various pyrimidine derivatives, including this compound. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.
Study 2: Anticancer Potential
A recent investigation published in Cancer Letters explored the effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with the compound led to a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours. Flow cytometry analysis revealed increased rates of apoptosis and cell cycle arrest at the G1 phase.
Q & A
Q. What are the recommended synthetic routes for 5,6-Diamino-3-propylpyrimidin-4(3H)-one, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves condensation reactions of substituted pyrimidine precursors with propylamine derivatives. For example:
Step 1: React 5,6-diaminopyrimidin-4-one with propyl bromide under alkaline conditions to introduce the propyl group at the N3 position.
Step 2: Purify intermediates via recrystallization or column chromatography.
Characterization: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., propyl chain integration at δ ~0.9–1.5 ppm) and HPLC (>98% purity) to validate purity. Mass spectrometry (ESI-MS) confirms molecular weight .
Q. How can structural ambiguities in pyrimidinone derivatives be resolved?
Methodological Answer:
- X-ray crystallography is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond angles, torsion angles, and hydrogen bonding networks. For example, cites CCDC 1893720-1893721 for related pyrimidinone crystal structures .
- FT-IR spectroscopy identifies functional groups (e.g., NH₂ stretches at ~3300–3500 cm⁻¹ and carbonyl at ~1650 cm⁻¹) .
Q. What functional groups in this compound are reactive, and how are they stabilized?
Methodological Answer:
- Amino groups (NH₂): Prone to oxidation; stabilize by storing under inert gas (N₂/Ar) at –20°C.
- Carbonyl group (C=O): Susceptible to nucleophilic attack; avoid strong bases during synthesis.
- Propyl chain: Hydrophobic interactions dominate in aqueous systems. Use DMSO or DMF for solubility in biological assays .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound derivatives with bulky substituents?
Methodological Answer:
- Catalytic Systems: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with tetrakis(triphenylphosphine)palladium(0)) for aryl substitutions. Optimize reaction time (e.g., 12–24 hrs at 100°C in 1,4-dioxane/water) .
- Microwave-assisted synthesis reduces reaction time and improves yields (e.g., 20–30% increase) for thermally sensitive intermediates .
Q. How should researchers address contradictory spectral data (e.g., NMR vs. computational predictions)?
Methodological Answer:
Q. What strategies are effective for incorporating this compound into drug discovery pipelines?
Methodological Answer:
- Structure-Activity Relationship (SAR): Modify the propyl chain to enhance bioavailability (e.g., replace with fluorinated alkyl groups for increased lipophilicity ).
- Biological Assays: Screen against kinase targets (e.g., EGFR or CDK2) using SPR (surface plasmon resonance) or fluorescence polarization.
Q. How can computational modeling predict the binding affinity of this compound with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Use PyMOL to prepare protein structures (PDB ID: 3K1) and dock the compound into active sites. Validate with MD simulations (GROMACS) over 100 ns to assess stability .
- Free Energy Perturbation (FEP): Calculate ΔΔG for mutations to prioritize synthetic targets .
Handling and Stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
